S65487 sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

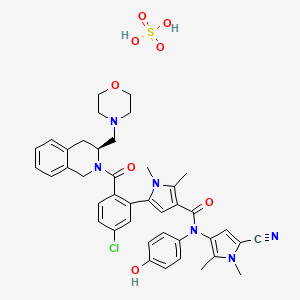

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAZYXMNPRHARH-WAQYZQTGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43ClN6O8S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S65487 Sulfate: A Deep Dive into the Mechanism of Action of a Novel BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S65487 sulfate is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, synthesizing available preclinical and clinical data. S65487 demonstrates significant promise in the treatment of hematological malignancies, particularly in acute myeloid leukemia (AML), by effectively inducing apoptosis in cancer cells. Notably, it exhibits activity against BCL-2 mutations that confer resistance to the first-generation inhibitor, venetoclax. This guide details its molecular interactions, cellular effects, and the experimental basis for its therapeutic potential.

Introduction: The Role of BCL-2 in Cancer

The BCL-2 family of proteins comprises both pro-apoptotic and anti-apoptotic members, maintaining a delicate balance that governs cell survival and death. In many cancers, the overexpression of anti-apoptotic proteins, such as BCL-2, allows malignant cells to evade apoptosis, a hallmark of cancer. BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of the downstream caspase cascade and subsequent cell death. The therapeutic strategy of BCL-2 inhibition aims to restore the natural apoptotic process in cancer cells.

This compound: A Potent and Selective BCL-2 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the BH3-binding groove of the BCL-2 protein. This targeted action displaces pro-apoptotic proteins, leading to the initiation of apoptosis.

Selectivity Profile

A key feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic proteins of the same family. Preclinical data indicates that S65487 has poor affinity for Myeloid Cell Leukemia 1 (Mcl-1), BCL-2-like-1 (BFL-1/A1), and B-cell lymphoma-extra large (BCL-XL). This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Target Protein | Binding Affinity |

| BCL-2 | High |

| Mcl-1 | Poor |

| BFL-1 | Poor |

| BCL-XL | Poor |

Caption: Selectivity profile of this compound for BCL-2 family proteins. Note: Specific Ki values are not publicly available and are represented qualitatively.

Activity Against Resistant Mutants

Acquired resistance to BCL-2 inhibitors like venetoclax can occur through mutations in the BCL-2 protein. S65487 has demonstrated activity against clinically relevant BCL-2 mutations, such as G101V and D103Y, which are known to confer resistance to venetoclax. This suggests a potential therapeutic advantage for S65487 in relapsed or refractory settings.

Mechanism of Action: The Apoptotic Pathway

This compound functions as a BH3 mimetic, initiating the intrinsic apoptotic pathway through a series of well-defined molecular events.

S65487 Sulfate: A Deep Dive into its High-Affinity Binding to Bcl-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of S65487 sulfate, a potent and selective second-generation Bcl-2 inhibitor, for its target protein. S65487 (also known as VOB560) is a prodrug that is converted in vivo to its active form, S55746. This document will focus on the binding characteristics of the active compound, S55746, and its interaction with the anti-apoptotic protein Bcl-2.

Executive Summary

S65487 is a promising therapeutic agent that targets the Bcl-2 protein, a key regulator of apoptosis. Its high affinity and selectivity for Bcl-2 make it a compelling candidate for the treatment of various hematological malignancies. This guide details the quantitative binding affinity, the experimental protocols used to determine these values, and the underlying signaling pathways.

Quantitative Binding Affinity of S55746 (Active form of S65487)

The binding affinity of S55746 for Bcl-2 and other Bcl-2 family proteins has been determined using various biophysical techniques. The data clearly demonstrates a high affinity and selectivity for Bcl-2.

| Compound | Target Protein | Binding Affinity (Ki) | Binding Affinity (Kd) | Selectivity vs. Bcl-xL | Reference |

| S55746 | Bcl-2 | 1.3 nM | 3.9 nM | ~70 to 400-fold | [1][2] |

| S55746 | Bcl-xL | - | - | - | [1] |

| S55746 | Mcl-1 | No significant binding | - | - | |

| S55746 | Bfl-1 | No significant binding | - | - |

Table 1: Binding Affinity of S55746 for Bcl-2 Family Proteins. The data shows the high potency and selectivity of S55746 for Bcl-2.

Mechanism of Action: Targeting the Apoptotic Pathway

S65487, through its active form S55746, functions as a BH3 mimetic. It binds to the BH3 hydrophobic groove of the anti-apoptotic protein Bcl-2. This binding displaces pro-apoptotic proteins, such as Bim, from Bcl-2, freeing them to activate the pro-apoptotic effector proteins Bax and Bak. The subsequent oligomerization of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, caspase activation and apoptosis.

Figure 1. S65487 Mechanism of Action. S65487 is converted to S55746, which inhibits Bcl-2, leading to apoptosis.

Experimental Protocols

The primary method used to determine the binding affinity of S55746 to Bcl-2 is a competitive fluorescence polarization (FP) assay.

Fluorescence Polarization (FP) Binding Assay

This assay measures the displacement of a fluorescently labeled peptide (probe) from the target protein by a test compound. The change in the polarization of the emitted light upon displacement is proportional to the binding affinity of the test compound.

Materials:

-

Target Protein: Recombinant human Bcl-2 protein.

-

Fluorescent Probe: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-labeled PUMA BH3 peptide).

-

Test Compound: S55746.

-

Assay Buffer: Phosphate-buffered saline (PBS) or similar, containing a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.

-

Microplates: Black, low-binding 384-well microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Workflow:

Figure 2. FP Assay Workflow. A schematic representation of the steps involved in the fluorescence polarization assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of S55746 in DMSO.

-

Prepare serial dilutions of S55746 in assay buffer.

-

Dilute the Bcl-2 protein and the fluorescent probe to their final working concentrations in assay buffer. The concentration of the fluorescent probe should be in the low nanomolar range and the Bcl-2 concentration should be optimized for a robust assay window.

-

-

Assay Plate Setup:

-

Add a small volume of the S55746 dilutions to the wells of the 384-well plate.

-

Add the Bcl-2 protein and fluorescent probe mixture to all wells.

-

Include control wells:

-

Negative control (no inhibition): Bcl-2, fluorescent probe, and assay buffer with DMSO (no S55746).

-

Positive control (maximum inhibition): Fluorescent probe and assay buffer (no Bcl-2).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of S55746.

-

The IC50 value (the concentration of S55746 that causes 50% inhibition of probe binding) is determined by fitting the data to a sigmoidal dose-response curve.

-

The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for Bcl-2.

-

Conclusion

S65487, through its active metabolite S55746, is a highly potent and selective inhibitor of Bcl-2. The quantitative binding data and the detailed understanding of its mechanism of action provide a strong rationale for its continued investigation as a therapeutic agent in Bcl-2-dependent cancers. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the binding characteristics of this and other Bcl-2 inhibitors.

References

S65487 Sulfate: A Deep Dive into its Selective Inhibition of Bcl-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of S65487 sulfate, a potent second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. S65487 has demonstrated significant therapeutic potential in hematological malignancies by selectively inducing apoptosis in cancer cells dependent on Bcl-2 for survival. This document outlines its binding characteristics against various Bcl-2 family members, details the experimental methodologies used for such assessments, and illustrates the relevant biological pathways.

Selectivity Profile of this compound

This compound is characterized by its high affinity and selectivity for the anti-apoptotic protein Bcl-2. Preclinical data consistently indicates that it binds to the BH3 hydrophobic groove of Bcl-2, a critical interaction for initiating apoptosis.[1][2] A key feature of S65487 is its limited activity against other members of the Bcl-2 family, which is crucial for minimizing off-target effects and associated toxicities.

While specific quantitative binding affinity values (such as Kᵢ, Kd, or IC₅₀) for this compound against the full panel of Bcl-2 family proteins are not extensively available in publicly accessible literature, the qualitative selectivity profile is well-documented.

| Target Protein | Protein Family | Binding Affinity of this compound |

| Bcl-2 | Anti-apoptotic | Potent Inhibitor |

| Bcl-xL | Anti-apoptotic | Poor Affinity[1][2] |

| Bcl-w | Anti-apoptotic | Not explicitly stated, but generally inferred to be low |

| Mcl-1 | Anti-apoptotic | Lack of significant binding[1] |

| A1 (Bfl-1) | Anti-apoptotic | Lack of significant binding |

This table summarizes the known selectivity of this compound based on available preclinical data. The lack of specific numerical values is a limitation of the currently published information.

Notably, S65487 has also shown activity against certain Bcl-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation Bcl-2 inhibitors like Venetoclax.

Experimental Protocols

The determination of the binding affinity and selectivity of Bcl-2 family inhibitors like this compound typically involves robust biochemical and cellular assays. A common and powerful technique is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Representative TR-FRET Binding Assay Protocol

This protocol is a representative example of how the binding affinity of this compound to Bcl-2 family proteins could be determined.

Objective: To quantify the binding affinity of this compound to Bcl-2 and other Bcl-2 family proteins (Bcl-xL, Mcl-1, etc.).

Materials:

-

Recombinant human Bcl-2, Bcl-xL, Mcl-1, etc., proteins (with a tag, e.g., 6x-His)

-

Biotinylated BH3 domain peptides (e.g., from BIM, BAD)

-

Terbium-conjugated anti-His antibody (Donor fluorophore)

-

Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (Acceptor fluorophore)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

384-well low-volume microplates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer.

-

Dilute the recombinant Bcl-2 family proteins, biotinylated BH3 peptide, terbium-conjugated antibody, and streptavidin-conjugated acceptor to their optimal concentrations in assay buffer.

-

-

Assay Reaction:

-

In a 384-well plate, add a small volume of the this compound dilutions or vehicle control.

-

Add the recombinant Bcl-2 family protein and the terbium-conjugated anti-His antibody.

-

Add the biotinylated BH3 peptide and the streptavidin-conjugated acceptor.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-compatible plate reader. Excite the terbium donor at its specific wavelength (e.g., 340 nm).

-

Measure the emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the binding between the Bcl-2 family protein and the BH3 peptide.

-

The IC₅₀ values are then used to compare the potency of this compound against different Bcl-2 family members to determine its selectivity.

-

Visualizations

Signaling Pathway of Apoptosis Induction by S65487

The following diagram illustrates the intrinsic pathway of apoptosis and the mechanism of action for S65487.

Caption: Intrinsic apoptosis pathway and the inhibitory action of S65487 on Bcl-2.

Experimental Workflow for Determining Selectivity

The following diagram outlines a typical workflow for assessing the selectivity profile of a Bcl-2 inhibitor.

Caption: Workflow for determining the selectivity profile of a Bcl-2 inhibitor.

References

S65487 Sulfate: A Second-Generation Bcl-2 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S65487, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Developed to overcome resistance to first-generation Bcl-2 inhibitors like venetoclax, S65487 demonstrates significant activity against both wild-type Bcl-2 and clinically relevant resistance mutations. This technical guide provides a comprehensive overview of the preclinical data on S65487, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and the methodologies behind these findings.

Introduction to Bcl-2 and the Role of S65487

The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins. In many hematological malignancies, the overexpression of Bcl-2 is a key mechanism of cancer cell survival and resistance to conventional therapies.

S65487 is a prodrug of S55746 and a highly selective Bcl-2 inhibitor. Its development was driven by the need to address acquired resistance to venetoclax, often mediated by mutations in the BH3-binding groove of Bcl-2, such as G101V and D103Y.[1] S65487 exhibits potent activity against these resistant mutants, positioning it as a promising therapeutic agent for patients who have relapsed or become refractory to first-generation Bcl-2 inhibitors.[1]

Mechanism of Action

S65487 functions as a BH3 mimetic, binding with high affinity to the hydrophobic BH3-binding groove of the Bcl-2 protein.[1] This action displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BID), which are then free to activate the pro-apoptotic effector proteins BAX and BAK. The activation of BAX and BAK leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptosis.

Quantitative Data

Binding Affinity and Selectivity

S65487 demonstrates high selectivity for Bcl-2 over other anti-apoptotic family members. Preclinical data indicates a lack of significant binding to Mcl-1 and Bfl-1, and poor affinity for Bcl-xL.[1] This selectivity profile is crucial for minimizing off-target effects and potential toxicities.

| Target Protein | Binding Affinity (Qualitative) |

| Bcl-2 | Potent |

| Bcl-xL | Poor |

| Mcl-1 | No significant binding |

| Bfl-1 | No significant binding |

| Table 1: Selectivity Profile of S65487 |

In Vitro Efficacy

S65487 induces apoptosis and inhibits cell proliferation in a panel of hematological cancer cell lines with IC50 values in the low nanomolar range. It is notably effective against cell lines harboring the G101V and D103Y Bcl-2 mutations, which confer resistance to venetoclax.

| Cell Line | Bcl-2 Status | IC50 (approx.) |

| Hematological Cancer Cell Lines | Wild-Type | Low nM |

| Venetoclax-Resistant Cell Lines | G101V, D103Y mutations | Low nM |

| Table 2: In Vitro Proliferation Inhibition by S65487 |

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the significant anti-tumor activity of S65487. A single intravenous administration of S65487 resulted in the complete regression of Bcl-2-dependent RS4;11 tumors.

Furthermore, combination therapy of S65487 with the Mcl-1 specific inhibitor S64315 (MIK665) has shown strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses. This suggests a synergistic effect and a potential strategy to overcome resistance mediated by Mcl-1.

| Animal Model | Tumor Type | Treatment | Outcome |

| Mouse Xenograft | RS4;11 (Bcl-2 dependent) | S65487 (single IV dose) | Complete tumor regression |

| Mouse and Rat Xenografts | Lymphoid Malignancies | S65487 + S64315/MIK665 (weekly IV) | Strong and persistent tumor regression |

| Table 3: In Vivo Efficacy of S65487 |

Experimental Protocols

Cell Viability and Apoptosis Assays

Objective: To determine the IC50 values and the extent of apoptosis induction by S65487 in hematological cancer cell lines.

Methodology:

-

Cell Culture: Hematological cancer cell lines (e.g., RS4;11, and venetoclax-resistant lines) are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of S65487 sulfate for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment (IC50 determination): Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. The IC50 value is calculated from the dose-response curve.

-

Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of S65487 as a single agent and in combination with other targeted therapies in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: Human hematological cancer cells (e.g., RS4;11) are implanted subcutaneously or intravenously into the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. S65487 is administered intravenously at predetermined doses and schedules.

-

Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints may include overall survival and body weight monitoring for toxicity assessment.

-

Pharmacodynamic Analysis: Tumor and blood samples can be collected to assess target engagement and downstream signaling effects.

Clinical Development

S65487 is currently in clinical development. A Phase I/II clinical trial (NCT04742101) is investigating the safety, pharmacokinetics, and efficacy of S65487 in combination with azacitidine in adult patients with previously untreated acute myeloid leukemia (AML) who are not eligible for intensive chemotherapy. Another Phase I study (NCT03755154) is evaluating S65487 in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma, or Multiple Myeloma.

Conclusion

This compound is a promising second-generation Bcl-2 inhibitor with a favorable selectivity profile and potent activity against both wild-type and venetoclax-resistant Bcl-2 variants. Preclinical data strongly support its continued clinical development as a single agent and in combination with other targeted therapies for the treatment of various hematological malignancies. The ongoing clinical trials will be crucial in determining the safety and efficacy of S65487 in patients.

References

Investigating S65487 Sulfate in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 sulfate (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant preclinical activity in various hematological malignancies. Administered intravenously, S65487 induces apoptosis in cancer cells by binding to the BH3 hydrophobic groove of the BCL-2 protein, thereby disrupting its inhibitory interaction with pro-apoptotic proteins. This technical guide provides a comprehensive overview of the preclinical data on S65487, including its mechanism of action, in vitro potency, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also presented to support further research and development of this promising therapeutic agent.

Introduction

The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-2 being frequently overexpressed in various cancers, including hematological malignancies.[1] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. This compound is a novel BCL-2 inhibitor designed to overcome these survival mechanisms.[1] It is a pro-drug of S55746 and has been investigated in clinical trials for acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), multiple myeloma (MM), and chronic lymphocytic leukemia (CLL).[2][3][4]

Mechanism of Action

S65487 selectively binds to the BH3 hydrophobic groove of the BCL-2 protein. This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and form pores in the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis. Notably, S65487 has demonstrated a poor affinity for other anti-apoptotic proteins like MCL-1, BFL-1, and BCL-XL, highlighting its selectivity for BCL-2.

Figure 1: S65487 Mechanism of Action.

Preclinical Data

In Vitro Potency

S65487 has demonstrated potent anti-proliferative activity across a panel of hematological cancer cell lines, with IC50 values in the low nanomolar range. This indicates a high degree of efficacy in inhibiting the growth of cancer cells that are dependent on BCL-2 for survival. Furthermore, S65487 has shown activity against BCL-2 mutants, such as G101V and D103Y, which have been identified in patients with resistance to the first-generation BCL-2 inhibitor, venetoclax.

Table 1: In Vitro Anti-proliferative Activity of S65487

| Cell Line | Hematological Malignancy | IC50 (nM) |

|---|---|---|

| RS4;11 | Acute Lymphoblastic Leukemia | Low nM |

| Various | Hematological Cancers | Low nM Range |

Specific IC50 values for a broad panel of cell lines are not publicly available in tabulated format but are described as being in the "low nM range" in a key conference abstract.

In Vivo Efficacy

In vivo studies using xenograft models of hematological malignancies have corroborated the potent anti-tumor activity of S65487. A single intravenous administration of S65487 was sufficient to induce complete regression of BCL-2-dependent RS4;11 tumors. In combination with the MCL-1 inhibitor S64315/MIK665, weekly intravenous administration of S65487 resulted in strong and persistent tumor regression in xenograft models of lymphoid malignancies and in a panel of AML patient-derived xenograft (PDX) models.

Table 2: In Vivo Efficacy of S65487 in a BCL-2-Dependent Xenograft Model

| Xenograft Model | Treatment | Observation |

|---|

| RS4;11 (ALL) | Single IV dose of S65487 | Complete tumor regression |

Quantitative tumor volume data over time is not publicly available in a tabulated format but is described as "complete regression" in a key conference abstract.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of BCL-2 inhibitors like S65487.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: 96-well plates, hematological cancer cell lines, cell culture medium, this compound, MTT or MTS reagent, solubilization solution (for MTT), microplate reader.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with a range of concentrations of S65487 and a vehicle control.

-

Incubate for desired time points (e.g., 24, 48, 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Figure 2: Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Hematological cancer cell lines, this compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.

-

Protocol:

-

Treat cells with S65487 at various concentrations and for different durations.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of S65487 in a living organism.

-

Materials: Immunocompromised mice (e.g., NOD/SCID), hematological cancer cell line (e.g., RS4;11), Matrigel, this compound, vehicle control, calipers.

-

Protocol:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flanks of the mice.

-

Monitor tumor growth until tumors reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer S65487 intravenously at the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Figure 3: In Vivo Xenograft Study Workflow.

Clinical Development

S65487 has been evaluated in Phase I/II clinical trials, both as a single agent and in combination with other therapies, such as azacitidine, for patients with AML. These studies aim to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of S65487 in a clinical setting. The single-agent trial was prematurely terminated due to limited efficacy in monotherapy, though no safety concerns were raised.

Conclusion

This compound is a potent and selective BCL-2 inhibitor with compelling preclinical activity against a range of hematological malignancies. Its ability to induce apoptosis in cancer cells, including those resistant to first-generation inhibitors, underscores its potential as a valuable therapeutic agent. Further research and ongoing clinical trials will continue to define the role of S65487 in the treatment of hematological cancers. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in their investigation of this promising anti-cancer compound.

References

In-Depth Technical Guide: S65487 Sulfate's Effect on Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S65487 sulfate (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant therapeutic potential in hematological malignancies. By binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2, S65487 disrupts the protein-protein interactions that prevent programmed cell death. This action liberates pro-apoptotic proteins, leading to the induction of apoptosis. A critical event in this process is Mitochondrial Outer Membrane Permeabilization (MOMP), which represents a point of no return in the intrinsic apoptotic pathway. This guide provides a detailed overview of the mechanism of action of S65487, its effects on MOMP, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Introduction to this compound and Mitochondrial Apoptosis

This compound is a promising small molecule inhibitor designed to target BCL-2, a key regulator of apoptosis. In many cancers, particularly hematological malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for MOMP. S65487 acts as a BH3 mimetic, competitively binding to BCL-2 to release these pro-apoptotic effectors. This release triggers the oligomerization of BAX and BAK at the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This cascade of events ultimately results in the activation of caspases and the execution of apoptosis.[1][2] S65487 is also notably active against BCL-2 mutations that confer resistance to other inhibitors like Venetoclax, such as the G101V and D103Y mutations.[1][2]

Mechanism of Action: Induction of MOMP

The primary mechanism by which S65487 induces apoptosis is through the direct inhibition of BCL-2, which in turn leads to MOMP. The signaling pathway can be summarized as follows:

Quantitative Data: In Vitro Efficacy of S65487

S65487 has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines, with IC50 values typically in the low nanomolar range.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | low nM |

| MOLM-13 | Acute Myeloid Leukemia | low nM |

| OCI-AML3 | Acute Myeloid Leukemia | low nM |

| Other Hematological Cancers | Various | low nM |

| Note: Specific IC50 values are reported to be in the low nanomolar range, though a comprehensive public table from a peer-reviewed publication is not yet available. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of S65487 on mitochondrial outer membrane permeabilization.

Cytochrome c Release Assay (Western Blotting)

This protocol is adapted from established methods for detecting the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

Objective: To qualitatively and semi-quantitatively assess the release of cytochrome c from the mitochondria in response to S65487 treatment.

Materials:

-

This compound

-

Hematological cancer cell line (e.g., RS4;11)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Digitonin

-

Mitochondria isolation buffer

-

Protein lysis buffer (e.g., RIPA)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting and Fractionation:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a small volume of digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane.

-

Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

-

Protein Extraction:

-

Lyse the mitochondrial pellet using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against cytochrome c, COX IV, and GAPDH.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Workflow Diagram:

Mitochondrial Swelling Assay

This assay measures the increase in mitochondrial volume due to the opening of the mitochondrial permeability transition pore (mPTP), which can be an indicator of MOMP.

Objective: To measure changes in mitochondrial volume as an indirect measure of MOMP induced by S65487.

Materials:

-

Isolated mitochondria from a relevant cell line or tissue

-

This compound

-

Mitochondrial swelling buffer

-

Spectrophotometer capable of reading absorbance at 540 nm

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from untreated cells or tissues using differential centrifugation.

-

Assay Setup:

-

Resuspend the isolated mitochondria in the swelling buffer.

-

Add the mitochondrial suspension to a cuvette.

-

-

Treatment and Measurement:

-

Add this compound to the cuvette at the desired concentration.

-

Immediately begin monitoring the absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

-

Include a positive control (e.g., a known mPTP opener like CaCl2) and a vehicle control.

-

Caspase-3/7 Activation Assay

This assay measures the activity of executioner caspases, which are activated downstream of MOMP and cytochrome c release.

Objective: To quantify the activation of caspase-3 and -7 in response to S65487 treatment.

Materials:

-

This compound

-

Hematological cancer cell line

-

Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose range of this compound.

-

Assay:

-

After the desired incubation period, add the caspase-3/7 reagent to each well.

-

Incubate at room temperature as per the manufacturer's instructions.

-

-

Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates increased caspase-3/7 activity.

Logical Relationship of Assays:

Conclusion

This compound is a potent and selective BCL-2 inhibitor that effectively induces apoptosis in hematological cancer cells by triggering mitochondrial outer membrane permeabilization. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the effects of S65487 on this critical apoptotic event. The strong preclinical data for S65487, including its activity against resistance-conferring mutations, underscore its potential as a valuable therapeutic agent in the treatment of various hematological malignancies. Further research utilizing these and other advanced techniques will continue to elucidate the precise molecular interactions and full therapeutic scope of this promising compound.

References

Cellular Pathways Modulated by S65487 Sulfate Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 (also known as VOB560) is a potent and selective second-generation intravenous inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of BCL-2, an anti-apoptotic protein, is a key mechanism of survival and therapeutic resistance in various hematological malignancies. S65487 is currently under investigation in clinical trials, notably in combination with the hypomethylating agent azacitidine for the treatment of acute myeloid leukemia (AML).[2][3][4] This technical guide provides an in-depth overview of the cellular pathways modulated by S65487 sulfate treatment, based on available preclinical data. It includes a summary of its efficacy, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.

Core Cellular Pathway Modulation: Intrinsic Apoptosis

The primary cellular pathway modulated by S65487 is the intrinsic apoptosis pathway. In many cancer cells, particularly hematological malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for initiating programmed cell death.

S65487 acts as a BH3 mimetic, binding with high affinity to the BH3 hydrophobic groove of the BCL-2 protein. This competitive binding displaces pro-apoptotic proteins, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK at the outer mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.

Notably, S65487 has demonstrated a selectivity profile with a lack of significant binding to other anti-apoptotic proteins such as MCL-1 and BFL-1, and poor affinity for BCL-XL. This selectivity is crucial for minimizing off-target effects.

Synergistic Modulation with Azacitidine

Preclinical studies have indicated a promising synergistic activity when S65487 is combined with azacitidine in in-vitro AML models. Azacitidine, a hypomethylating agent, is believed to enhance the pro-apoptotic effect of BCL-2 inhibition, although the precise molecular mechanisms of this synergy are still under investigation. One hypothesis is that azacitidine-induced cellular stress may "prime" cancer cells for apoptosis by altering the expression of other BCL-2 family members, thereby increasing their dependence on BCL-2 for survival.

Quantitative Data Summary

While a comprehensive peer-reviewed publication with detailed quantitative data is not yet publicly available, an abstract from the 2021 American Association for Cancer Research (AACR) Annual Meeting reported on the preclinical activity of S65487. The following table summarizes the reported in vitro efficacy.

| Cell Line Type | Efficacy Metric | Reported Value | Reference |

| Hematological Cancer Cell Lines | IC50 | Low nM range |

Note: This data is based on a conference abstract and a more detailed breakdown of IC50 values across a comprehensive panel of cell lines from a full publication is pending.

Key Experiments and Protocols

The following are detailed, standard experimental protocols representative of the assays used to characterize the cellular effects of BCL-2 inhibitors like S65487.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of S65487 in cancer cell lines.

Methodology:

-

Cell Seeding: Seed hematological cancer cell lines (e.g., RS4;11) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the S65487 dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by S65487.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with S65487 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for BCL-2 Family Proteins

Objective: To assess the effect of S65487 on the expression of BCL-2 family proteins.

Methodology:

-

Protein Extraction: Treat cells with S65487 as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BCL-2, BCL-XL, MCL-1, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

S65487 Mechanism of Action in the Intrinsic Apoptosis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Study of a New Intravenous Drug, Called S65487, in Patients With Acute Myeloid Leukemia, Non Hodgkin Lymphoma, Multiple Myeloma or Chronic Lymphocytic Leukemia [clinicaltrials.servier.com]

S65487 Sulfate: A Deep Dive into its Pro-Apoptotic Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pro-apoptotic activity of S65487 sulfate, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancers and is associated with resistance to various therapies. S65487, also known as S63845, has emerged as a promising therapeutic agent by directly targeting Mcl-1 to induce programmed cell death in cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows.

Quantitative Analysis of S65487 Pro-Apoptotic Activity

S65487 has demonstrated potent pro-apoptotic activity across a range of cancer cell lines, particularly those of hematological origin. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, indicating the concentration of S65487 required to inhibit 50% of cell viability or growth.

| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference(s) |

| Hematological Malignancies | |||

| H929 | Multiple Myeloma | <100 | [1][2] |

| AMO1 | Multiple Myeloma | <100 | [1] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10 | [3] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10 | [3] |

| Various AML cell lines | Acute Myeloid Leukemia (AML) | 4 - 233 | |

| HL-60 | Acute Myeloid Leukemia (AML) | Concentration-dependent | |

| ML-1 | Acute Myeloid Leukemia (AML) | Concentration-dependent | |

| U-2946 | Diffuse Large B-cell Lymphoma | ~100 | |

| Solid Tumors | |||

| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | |

| HCC1143 | Triple-Negative Breast Cancer | 3100 ± 500 |

Table 1: In Vitro Pro-Apoptotic Activity of S65487 (S63845) in Various Cancer Cell Lines. Data is presented as IC50 or EC50 values in nanomolar (nM) concentrations. The values indicate a high degree of sensitivity to S65487, particularly in hematological cancer models.

Mechanism of Action: The Intrinsic Apoptotic Pathway

S65487 functions as a BH3 mimetic, binding with high affinity and selectivity to the BH3-binding groove of the Mcl-1 protein. This action disrupts the sequestration of pro-apoptotic proteins, specifically BAK and BAX, by Mcl-1. The release of BAK and BAX leads to their activation and subsequent oligomerization at the outer mitochondrial membrane. This permeabilizes the membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of caspases, ultimately leading to the execution of apoptosis, characterized by events such as PARP cleavage and phosphatidylserine exposure on the cell surface.

Caption: S65487 inhibits Mcl-1, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-apoptotic activity of this compound.

Cell Viability and IC50/EC50 Determination

This protocol determines the concentration-dependent effect of S65487 on cancer cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of S65487. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-only control. Plot the percentage of cell viability against the log concentration of S65487 and fit a dose-response curve to determine the IC50 or EC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with S65487.

Materials:

-

Cancer cell lines

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with S65487 at the desired concentrations for the desired time. Include a vehicle-only control.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

References

Methodological & Application

Application Notes and Protocols for S65487 Sulfate in In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487, also known as VOB560, is a potent and selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2).[1] Overexpression of the anti-apoptotic protein BCL-2 is a known mechanism that contributes to oncogenesis and resistance to chemotherapy in various cancers, particularly hematological malignancies.[1] S65487 binds to the BH3 hydrophobic groove of BCL-2, thereby inhibiting its function and promoting apoptosis in cancer cells that are dependent on BCL-2 for survival.[1] Preclinical studies have demonstrated that S65487 induces apoptosis and inhibits cell proliferation in a range of hematological cancer cell lines, with IC50 values reported to be in the low nanomolar range.[1] This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with S65487 sulfate using two common methods: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.

Data Presentation

The following table summarizes the representative cytotoxic activity of S65487 in various hematological cancer cell lines. Please note that while preclinical data indicates IC50 values are in the low nanomolar range, specific public data is limited. The values presented here are illustrative based on available information.

| Cell Line | Cancer Type | Illustrative IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | Low nM |

| MOLM-13 | Acute Myeloid Leukemia | Low nM |

| MV-4-11 | Acute Myeloid Leukemia | Low nM |

| Other Hematological Cancers | Various | Low nM |

Signaling Pathway

S65487 acts as a BH3 mimetic, disrupting the interaction between BCL-2 and pro-apoptotic BCL-2 family members like BIM, BID, PUMA, and BAX. This leads to the activation of the intrinsic apoptotic pathway.

Caption: S65487 inhibits BCL-2, leading to apoptosis.

Experimental Protocols

Two standard protocols for assessing cell viability are detailed below. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

This compound (appropriate stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background control.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Add the desired concentrations of S65487 or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium only wells) from all other readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the S65487 concentration to determine the IC50 value.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The absorbance is proportional to the number of viable cells.

Materials:

-

This compound (appropriate stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate spectrophotometer

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the CellTiter-Glo® assay, but use clear-bottom 96-well plates.

-

-

Compound Treatment:

-

Follow the same procedure as for the CellTiter-Glo® assay.

-

-

Assay Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.

-

Subtract the average absorbance of the blank wells (medium with MTT but no cells) from all other readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the S65487 concentration to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro cell viability assay with S65487.

Caption: Workflow for S65487 cell viability assay.

References

Application Notes and Protocols for S65487 Sulfate-Induced Apoptosis Analysis by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 sulfate is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a known mechanism that contributes to tumorigenesis and chemoresistance in various cancers, particularly hematological malignancies.[1] S65487 binds to the BH3 hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins like BIM. This leads to the activation of the intrinsic pathway of apoptosis, making S65487 a promising therapeutic agent.

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

S65487 is a BH3 mimetic that selectively targets BCL-2.[1] In healthy cells, BCL-2 binds to pro-apoptotic "activator" proteins such as BIM, preventing them from activating the effector proteins BAX and BAK. By inhibiting BCL-2, S65487 causes the release of BIM.[2][3] Freed BIM can then directly activate BAX, and to a lesser extent BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane. This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

Caption: S65487 inhibits BCL-2, releasing BIM to activate BAX/BAK and induce apoptosis.

Quantitative Analysis of Apoptosis

Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method for the quantitative analysis of apoptosis.

-

Annexin V: A calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

-

Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA. PI cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.

This dual-staining method allows for the differentiation of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Illustrative Data of this compound-Induced Apoptosis

The following table presents illustrative data demonstrating the dose-dependent effect of this compound on a hypothetical cancer cell line after a 24-hour incubation period. Note: This data is for demonstrative purposes only and actual results may vary depending on the cell line, experimental conditions, and other factors.

| This compound (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |

| 1 | 85.1 | 10.3 | 4.6 |

| 10 | 60.7 | 25.8 | 13.5 |

| 100 | 25.4 | 45.1 | 29.5 |

| 1000 | 5.8 | 30.2 | 64.0 |

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Experimental Workflow

Caption: Workflow for analyzing S65487-induced apoptosis via flow cytometry.

Procedure:

-

Cell Seeding:

-

Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.

-

Incubate the cells overnight to allow for attachment (for adherent cells).

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Adherent cells: Carefully collect the culture supernatant (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization. Combine the detached cells with the collected supernatant.

-

Suspension cells: Collect the cells directly from the culture vessel.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Washing:

-

Resuspend the cell pellet in cold PBS and centrifuge.

-

Repeat the wash step once more to ensure the removal of any residual medium or serum.

-

-

Staining with Annexin V-FITC and PI:

-

Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).

-

Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

-

-

Data Interpretation:

-

Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

-

Gate the populations to determine the percentage of viable (lower-left quadrant), early apoptotic (lower-right quadrant), and late apoptotic/necrotic (upper-right quadrant) cells.

-

Conclusion

The protocol described provides a robust and quantitative method for assessing the pro-apoptotic activity of this compound. By understanding its mechanism of action and employing precise analytical techniques, researchers and drug development professionals can effectively evaluate the therapeutic potential of this promising BCL-2 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Bcl-2 Family Proteins Following S65487 Sulfate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, playing a critical role in cell survival and death. This family includes pro-apoptotic members (e.g., Bax, Bak), anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), and BH3-only proteins (e.g., Bim, Puma, Noxa) that act as sensors of cellular stress. An imbalance in the expression of these proteins is a hallmark of many cancers and contributes to therapeutic resistance. S65487 sulfate is a prodrug of S55746, a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, S55746 disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the apoptotic cascade.

Western blotting is an indispensable technique for elucidating the molecular mechanisms of action of compounds like this compound. It allows for the sensitive and specific detection and quantification of changes in the expression levels and post-translational modifications of individual Bcl-2 family proteins. These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the Bcl-2 family of proteins.

Signaling Pathway and Mechanism of Action

This compound is converted in vivo to its active form, S55746, a BH3 mimetic that specifically targets the BH3-binding groove of Bcl-2. This inhibition disrupts the interaction between Bcl-2 and pro-apoptotic proteins, particularly the BH3-only proteins like Bim and the effector protein Bax. The release of these pro-apoptotic factors initiates the mitochondrial pathway of apoptosis.

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocol: Western Blotting

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis for Bcl-2 family proteins.

Cell Culture and Treatment

a. Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).

Cell Lysis

a. After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.

Protein Quantification

a. Determine the protein concentration of each lysate using a Bradford or BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer

a. Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting

a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (see Table 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.

Figure 2: Experimental workflow for the Western blot protocol.

Data Presentation and Expected Outcomes

The following table summarizes the expected changes in the expression of key Bcl-2 family proteins following treatment with this compound, based on its mechanism as a Bcl-2 inhibitor. These expected outcomes are derived from studies on S55746 and similar BH3 mimetics like venetoclax.

| Protein | Family Role | Expected Change After this compound Treatment | Rationale |

| Bcl-2 | Anti-apoptotic | No significant change in total protein levels.[1] | This compound acts as a functional inhibitor, not by degrading the Bcl-2 protein. |

| p-Bcl-2 (Ser70) | Anti-apoptotic (inactive) | Decrease[1] | Inhibition of Bcl-2 can lead to its dephosphorylation, a post-translational modification that can affect its anti-apoptotic activity.[1] |

| Bcl-xL | Anti-apoptotic | No significant change or potential upregulation. | S55746 has poor affinity for Bcl-xL. Upregulation can be a mechanism of acquired resistance. |

| Mcl-1 | Anti-apoptotic | No significant change or potential upregulation.[2] | S55746 does not significantly bind to Mcl-1. Upregulation is a common resistance mechanism to Bcl-2 specific inhibitors.[2] |

| Bax | Pro-apoptotic | No significant change in total protein levels. | This compound treatment leads to the activation of existing Bax protein rather than altering its expression. |

| Bak | Pro-apoptotic | No significant change in total protein levels. | Similar to Bax, the activation of Bak is the key event, not a change in its total protein level. |

| Bim | Pro-apoptotic (BH3-only) | Decrease in total protein levels. | Upon release from Bcl-2, Bim can be targeted for degradation. A decrease in Bim bound to Bcl-2 is also expected. |

| Puma | Pro-apoptotic (BH3-only) | Variable, may increase. | Upregulation of Puma can be a cellular stress response to drug treatment. |

| Noxa | Pro-apoptotic (BH3-only) | Variable, may decrease. | Changes in Noxa levels can be cell-type specific and may be involved in regulating Mcl-1 stability. |

| Cleaved PARP | Apoptosis Marker | Increase | A downstream marker of caspase activation, indicating execution of apoptosis. |

| Cleaved Caspase-3 | Apoptosis Marker | Increase | An executioner caspase that, when cleaved, is activated and leads to apoptosis. |

Table 1: Expected Quantitative Changes in Bcl-2 Family Proteins Detected by Western Blot.

Recommended Antibodies

| Target Protein | Host Species | Application | Supplier (Example) |

| Bcl-2 | Rabbit | WB, IHC, IF | Cell Signaling Technology, Abcam |

| p-Bcl-2 (Ser70) | Rabbit | WB | Cell Signaling Technology |

| Bcl-xL | Mouse | WB, IHC, IF | Santa Cruz Biotechnology |

| Mcl-1 | Rabbit | WB, IHC | Cell Signaling Technology |

| Bax | Rabbit | WB, IHC | Cell Signaling Technology |

| Bak | Rabbit | WB, IHC | Cell Signaling Technology |

| Bim | Rabbit | WB, IHC | Cell Signaling Technology |

| Puma | Rabbit | WB | Abcam |

| Noxa | Mouse | WB | Santa Cruz Biotechnology |

| Cleaved PARP | Rabbit | WB, IHC, IF | Cell Signaling Technology |

| Cleaved Caspase-3 | Rabbit | WB, IHC, IF | Cell Signaling Technology |

| β-actin | Mouse | WB | Sigma-Aldrich |

| GAPDH | Rabbit | WB | Cell Signaling Technology |

Table 2: Recommended Primary Antibodies for Western Blot Analysis of Bcl-2 Family Proteins.

Troubleshooting

-

Weak or No Signal:

-

Increase the amount of protein loaded.

-

Optimize primary antibody concentration and incubation time.

-

Ensure the ECL substrate is fresh and active.

-

Check the transfer efficiency.

-

-

High Background:

-

Increase the duration and number of washing steps.

-

Optimize the blocking conditions (duration, blocking agent).

-